Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class. It was approved by the US Food and Drug Administration (FDA) for treating complicated skin and soft tissue infections (cSSTIs), complicated intra-abdominal infections (cIAIs), and community-acquired pneumonia (CAP) National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ]. Its unique property lies in its effectiveness against a wide range of bacteria, including those resistant to other antibiotics Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press].
Tigecycline's primary mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. This disrupts the process of translating genetic information into proteins, essential for bacterial growth and survival National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ].
The rise of multidrug-resistant (MDR) bacteria poses a significant challenge in treating infectious diseases. Tigecycline's broad-spectrum activity, particularly against Gram-negative bacteria resistant to other antibiotics, has led researchers to explore its potential use for MDR infections National Institutes of Health, [Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC - NCBI: ]. Studies have shown its effectiveness against MDR pathogens like carbapenem-resistant Enterobacteriaceae, a group of highly resistant bacteria Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press]. However, further research is needed to determine the optimal role of tigecycline in treating MDR infections, considering potential side effects and emergence of resistance.
Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class, developed as a derivative of minocycline. It was approved by the United States Food and Drug Administration for clinical use and is marketed under the brand name Tygacil. The compound's unique structure includes a N,N-dimethylglycylamido group at the 9-position, which enhances its binding affinity to bacterial ribosomes, making it effective against various pathogens, including multidrug-resistant strains. Tigecycline exhibits bacteriostatic activity by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains .
As mentioned previously, tigecycline acts by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site and preventing the formation of peptide bonds. This ultimately leads to the death of the bacteria.
Tigecycline can cause a variety of side effects, including nausea, vomiting, diarrhea, and abdominal pain. It can also cause nausea, vomiting, and diarrhea. More serious side effects include liver damage and permanent tooth discoloration in children under 8. Tigecycline should only be used as a last resort due to these potential risks and an observed increase in mortality rates compared to other antibiotics in some studies [].
Tigecycline's chemical formula is , and it has a molecular weight of approximately 585.65 g/mol. The compound undergoes minimal metabolism in the liver, primarily forming trace metabolites such as glucuronides and N-acetyl derivatives. The primary route of elimination is through fecal excretion, with a terminal half-life ranging from 27 to 43 hours .
Tigecycline demonstrates activity against a wide range of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics. It is particularly effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The drug's ability to evade common resistance mechanisms—such as efflux pumps and ribosomal protection—contributes to its efficacy. Studies have shown that tigecycline maintains its activity even in the presence of resistance genes, making it a valuable option in treating complicated infections .
The synthesis of tigecycline involves several key steps:
Tigecycline is primarily used in clinical settings for treating complicated skin and soft tissue infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired pneumonia (CABP). Its broad spectrum of activity makes it suitable for empirical therapy in hospitalized patients with suspected multidrug-resistant infections . Additionally, tigecycline has been investigated for use in treating infections caused by resistant organisms, including those associated with healthcare settings.
Tigecycline has a low potential for drug interactions as it does not significantly inhibit or induce cytochrome P450 enzymes involved in drug metabolism. In studies involving warfarin, tigecycline was shown to alter the clearance of warfarin isomers slightly but did not necessitate dosage adjustments. Patients on anticoagulants should have their international normalized ratio monitored more frequently when receiving tigecycline .
Tigecycline is structurally related to several other antibiotics within the tetracycline family. Here are some similar compounds:
Compound | Class | Unique Features |
---|---|---|
Minocycline | Tetracycline | First-generation tetracycline; effective against acne |
Doxycycline | Tetracycline | Longer half-life; used for respiratory infections |
Eravacycline | Fluorocyclic | Enhanced activity against resistant Enterobacteriaceae |
Omadacycline | Aminomethylcycline | Active against both gram-positive and gram-negative bacteria |
Uniqueness of Tigecycline:
Tigecycline exhibits the molecular formula C29H39N5O8 with a molecular weight of 585.65 grams per mole [1] [4]. The compound represents a tetracycline derivative characterized by a four-ring naphthacene-carboxamide core structure comprising rings A, B, C, and D [34]. The structural backbone maintains the classic tetracycline framework while incorporating specific modifications that distinguish it from earlier tetracycline antibiotics [2].
The molecular composition consists of 29 carbon atoms, 39 hydrogen atoms, 5 nitrogen atoms, and 8 oxygen atoms, forming a complex glycylcycline antibiotic structure [1] [4]. The compound belongs to the tetracycline class but features distinctive substituents that enhance its antimicrobial properties and resistance profile [30]. The structural foundation is based on the tetracene ring system, which provides the characteristic framework for tetracycline-class compounds [30].
The International Union of Pure and Applied Chemistry nomenclature for tigecycline is (4S,4aS,5aR,12aS)-9-[2-(tert-butylamino)acetamido]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide [4] [5]. Alternative IUPAC nomenclature includes (4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [5].
The compound is registered under Chemical Abstracts Service number 220620-09-7 [5] [30]. Additional identification systems include ChEBI identifier CHEBI:149836, ChEMBL identifier CHEMBL376140, and DrugBank identifier DB00560 [1] [5]. The European Community number is listed as 685-736-6, while the UNII identifier is 70JE2N95KR [1]. These systematic identifiers ensure precise identification across chemical databases and regulatory systems worldwide [1] [5].
Tigecycline possesses multiple stereogenic centers that define its three-dimensional structure and biological activity [6] [11]. The absolute configuration is specified as (4S,4aS,5aR,12aS), indicating the spatial arrangement of substituents around each chiral center [4] [5]. These stereochemical designations are critical for maintaining the compound's structural integrity and pharmacological properties [6].
The stereogenic centers at positions 4, 4a, 5a, and 12a establish the specific configuration necessary for ribosomal binding and antimicrobial activity [6] [11]. The S configuration at position 4 and the R configuration at position 5a contribute to the overall conformational stability of the molecule [4] [5]. The stereochemical arrangement influences the compound's ability to interact with bacterial ribosomes while maintaining selectivity over mammalian systems [6] [11].
The 9-t-butyl-glycylamido side chain represents the most distinctive structural feature of tigecycline, differentiating it from earlier tetracycline derivatives [6] [11]. This side chain exhibits conformational flexibility, adopting either extended or bent conformations depending on the ribosomal environment [6]. Structural analysis reveals that the side chain can exist in two distinct conformational states when bound to bacterial ribosomes [6].
In the extended conformation, the peptide bond within the glycylamido moiety maintains its planar nature, enabling extensive polar interactions with ribosomal RNA nucleotides [6]. The tert-butyl group provides steric bulk that enhances binding affinity and contributes to resistance against tetracycline-specific efflux mechanisms [10] [11]. The glycyl nitrogen atom forms critical stacking interactions with nucleobase C1054 of the 16S ribosomal RNA, stabilizing the drug-ribosome complex [11]. This conformational variability allows tigecycline to accommodate different ribosomal states while maintaining high-affinity binding [6].
Tigecycline demonstrates varying solubility characteristics across different solvent systems [13]. In organic solvents, the compound exhibits solubility of approximately 1 milligram per milliliter in ethanol, while achieving enhanced solubility of approximately 30 milligrams per milliliter in both dimethyl sulfoxide and dimethyl formamide [13]. These solubility parameters indicate the compound's preference for polar aprotic solvents over protic alcoholic systems [13].
Aqueous solubility presents more complex characteristics, with tigecycline achieving approximately 10 milligrams per milliliter solubility in phosphate-buffered saline at physiological pH 7.2 [13]. The compound can be dissolved directly in aqueous buffers, though organic solvent-free aqueous solutions require careful preparation to maintain stability [13]. Water content measurements by Karl Fischer analysis indicate up to 1% water content in crystalline forms, suggesting minimal hydration in the solid state [24].
Tigecycline exhibits concentration-dependent degradation kinetics following first-order reaction mechanisms [15] [17]. When reconstituted in standard saline solution, the compound demonstrates rapid degradation with only 20% remaining intact after 24 hours and less than 2% after 48 hours at room temperature [15] [17]. The degradation rate constant in saline is 0.335 per day, indicating significant instability under standard conditions [15].
Enhanced stability formulations incorporating ascorbic acid and pyruvate demonstrate substantially improved stability profiles [15] [17]. These stabilizing agents reduce the degradation rate constant to 0.132 per day, representing a 2.5-fold improvement in stability [15]. The degradation kinetics follow a positive linear relationship with tigecycline concentration, confirming first-order degradation characteristics [15]. Light exposure significantly accelerates degradation, necessitating protection from photodegradation during storage and handling [17]. Elevated temperatures, particularly above 50°C, result in substantial decomposition, with basic conditions promoting nearly complete breakdown [18].
Form I tigecycline represents a distinct crystalline polymorph characterized by specific X-ray powder diffraction patterns [19] [20]. The crystalline form exhibits characteristic diffraction peaks at approximately 4.2, 9.1, 11.4, 14.0, and 15.7 degrees two-theta with a tolerance of ±0.2 degrees [19] [20]. Additional characteristic peaks appear at 8.3, 16.6, 18.1, 21.0, and 21.7 degrees two-theta, providing comprehensive fingerprint identification [19] [20].
Form I can exist as a solvate, particularly as methyl ethyl ketone or ethyl acetate solvates [19] [23]. Thermal gravimetric analysis indicates weight losses of approximately 11.7% for the methyl ethyl ketone solvate form, attributed to solvent removal during heating [19]. The crystalline form demonstrates preferential formation under specific crystallization conditions involving solvent exchange processes [20]. Purity assessments indicate that Form I preparations can achieve greater than 95% crystalline purity with less than 5% of alternative polymorphic forms [19] [23].
Form II tigecycline exhibits a distinct polymorphic structure with characteristic powder X-ray diffraction peaks at 9.5, 9.8, 18.1, 20.2, and 21.6 degrees two-theta with ±0.2 degree tolerance [20] [24]. This crystalline form demonstrates unique diffraction patterns that clearly differentiate it from Form I, with the nearest Form I peak to the characteristic 9.2 degree two-theta peak being approximately 4 degrees separated [22].
The Form II polymorph typically contains elevated water content ranging from 1.2% to 3.0% by weight, preferably 1.3% to 2.0%, as determined by Karl Fischer analysis [20]. This hydration level distinguishes Form II from other polymorphic forms and influences its stability characteristics [20]. The crystalline structure can be prepared through controlled crystallization processes involving specific solvent systems and cooling procedures [20]. Weight loss measurements by thermal gravimetric analysis in the range of 25°C to 180°C indicate losses up to 1.1%, primarily attributed to moisture removal [24].
Solid-state carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural characterization of tigecycline polymorphs [20] [21]. Form II tigecycline exhibits characteristic carbon-13 chemical shifts at 197.9, 149.1, 143.9, 115.2, and 106.0 parts per million with ±0.2 parts per million tolerance [20]. These chemical shift values reflect the electronic environment of carbon atoms within the crystalline lattice structure [20].
The solid-state carbon-13 NMR spectrum demonstrates chemical shift differences between signals in the 90 to 210 parts per million range, with differences of 98.1, 49.3, 44.1, 15.4, and 6.2 parts per million relative to the lowest chemical shift signal at approximately 99.8 parts per million [20]. These spectral characteristics provide definitive identification of crystalline forms and enable quantitative analysis of polymorphic mixtures [20]. The carbon-13 NMR data correlate with structural variations between different crystalline forms, reflecting changes in molecular packing and intermolecular interactions within the crystal lattice [21].